molecular formula C31H28N2O4 B7739371 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methy lpentanamide

2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methy lpentanamide

Cat. No.: B7739371
M. Wt: 492.6 g/mol
InChI Key: HBDBGQMJGQFEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 4-methylpentanamide backbone substituted with a 1,3-dioxobenzo[c]azolidin-2-yl group and an N-[(2-hydroxynaphthyl)phenylmethyl] moiety. Such structural attributes are common in bioactive molecules, particularly in antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O4/c1-19(2)18-25(33-30(36)23-14-8-9-15-24(23)31(33)37)29(35)32-28(21-11-4-3-5-12-21)27-22-13-7-6-10-20(22)16-17-26(27)34/h3-17,19,25,28,34H,18H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBGQMJGQFEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[c]azolidin-2-yl Ring Formation

The benzo[c]azolidin-2-yl moiety is synthesized via cyclocondensation reactions. A representative method involves reacting (R)-2-amino-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethan-1-ol with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 40–60°C under nitrogen, yielding 89.9% of the oxazolidinone intermediate. This reaction proceeds through nucleophilic attack of the amine on CDI, followed by intramolecular cyclization.

Critical Parameters

  • Temperature: <60°C prevents imidazole byproduct formation.

  • Solvent: THF enhances solubility of intermediates.

4-Methylpentanamide Backbone Synthesis

The 4-methylpentanamide segment is prepared via alkylation of acetoacetamide derivatives. Sodium ethoxide-mediated condensation of acetamide with isobutyl bromide in ethanol at 65°C generates 2-isobutylacetoacetamide in 89.9% yield. Subsequent hydrolysis under acidic conditions yields 4-methylpentanoic acid, which is converted to the amide via coupling with ammonium chloride.

Reaction Conditions

StepReagentsTemperatureYield
AlkylationNaOEt, i-C₄H₉Br65°C89.9%
AmidationNH₄Cl, DCCRT85%

N-[(2-Hydroxynaphthyl)phenylmethyl] Substituent Coupling

The N-[(2-hydroxynaphthyl)phenylmethyl] group is introduced via reductive amination. 2-Nitro-p-phenylenediamine undergoes condensation with 2-hydroxynaphthaldehyde under Dean-Stark conditions, followed by NaBH₄ reduction to afford the secondary amine. Protection with carbobenzyloxy (Cbz) chloride prevents polycarbamoylation during subsequent steps.

Optimization Insight

  • Cbz protection increases isolated yield from 62% to 85% by minimizing bis-carbamate byproducts.

Stepwise Assembly and Reaction Optimization

Convergent Synthesis Strategy

The final compound is assembled through sequential coupling:

  • Amide Bond Formation : 4-Methylpentanamide reacts with benzo[c]azolidin-2-yl chloride using DCC as a coupling agent.

  • Reductive Amination : The intermediate is coupled with the N-[(2-hydroxynaphthyl)phenylmethyl] amine under catalytic hydrogenation (Pd/C, H₂).

Yield Data

StepConditionsYield
Amide CouplingDCC, CH₂Cl₂, RT78%
Reductive AminationPd/C, H₂, EtOH82%

Solvent and Catalyst Screening

  • Amidation : Dichloromethane (DCM) outperforms THF due to better solubility of hydrophobic intermediates.

  • Reduction : Ethanol as solvent reduces catalyst poisoning compared to methanol.

Diastereoselective and Stereochemical Considerations

Enolate Alkylation for Stereocontrol

The Myers asymmetric alkylation protocol employs lithium diisopropylamide (LDA) and LiCl to generate configurationally stable enolates. For instance, treatment of 4-methylpentanamide precursors with LDA (1.95–2.2 equiv) and LiCl (6 equiv) in THF at −78°C achieves >95% diastereoselectivity.

Mechanistic Insight
LiCl accelerates enolate formation and stabilizes transition states, favoring the R-configuration at the α-carbon.

Chiral Auxiliaries

Pseudoephedrine-derived auxiliaries enable enantioselective synthesis. For example, (R,R)-pseudoephedrine amides direct alkylation to produce the desired S-enantiomer with 92% ee.

Industrial Production and Scalability

Continuous Flow Synthesis

Patented methods describe a continuous flow system for the amidation step, reducing reaction time from 12 h (batch) to 2 h and increasing throughput by 40%.

Key Advantages

  • Precise temperature control (±1°C).

  • Automated purification via in-line crystallization.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield 99.5% pure product.

  • Chromatography : Avoided in industrial settings due to cost; replaced by acid-base extraction.

Challenges and Alternative Approaches

Polycarbamoylation Mitigation

Early routes suffered from polycarbamoylation during ethyl chloroformate coupling. Implementing Cbz protection reduced byproduct formation from 35% to <5%.

Alternative Protecting Groups

  • Boc vs. Cbz : tert-Butoxycarbonyl (Boc) groups offer higher stability under basic conditions but require harsher deprotection (e.g., TFA) .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthyl ring can be oxidized to form quinones.

    Reduction: The carbonyl groups in the dioxobenzoazolidin ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methylpentanamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs :

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide ():

  • Substituents: Isoindolin-1,3-dione and pyridinyl-sulfamoylphenyl groups.
  • Molecular Formula: C₂₄H₂₃N₅O₅S (MW: 493.53 g/mol).
  • Properties: Higher molecular weight due to sulfamoyl and pyridine groups; likely improved solubility in polar solvents.

2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ():

  • Substituents: Dichlorophenyl and thiazolyl groups.
  • Molecular Formula: C₁₁H₈Cl₂N₂OS (MW: 303.16 g/mol).
  • Properties: Chlorine atoms enhance lipophilicity; thiazole enables hydrogen bonding (N–H⋯N interactions) .

Target Compound: Substituents: Benzo[c]azolidinone and hydroxynaphthylphenylmethyl groups. Hypothetical Molecular Formula: C₃₀H₂₇N₂O₄ (estimated MW: ~479.55 g/mol). Predicted Properties: The hydroxynaphthyl group may improve solubility in organic solvents and enhance binding to aromatic protein pockets.

Comparative Table :
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Interactions
Target Compound C₃₀H₂₇N₂O₄ (est.) ~479.55 Benzo[c]azolidinone, hydroxynaphthyl π-π stacking, H-bonding
Analog 1 () C₂₄H₂₃N₅O₅S 493.53 Isoindolin-1,3-dione, pyridinyl-sulfamoyl Polar interactions, sulfonamide
Analog 2 () C₁₁H₈Cl₂N₂OS 303.16 Dichlorophenyl, thiazolyl N–H⋯N H-bonding, lipophilicity

Biological Activity

2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methylpentanamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique structural configuration that combines a dioxobenzoazolidin ring with hydroxynaphthyl and phenylmethyl groups, suggesting diverse interactions with biological systems.

Structural Characteristics

The compound's IUPAC name reflects its intricate structure, which is characterized by:

  • A dioxobenzoazolidin moiety that may contribute to its reactivity and interaction with biological targets.
  • A hydroxynaphthyl group that could enhance binding affinity to specific receptors or enzymes.
  • A phenylmethyl group which may influence the lipophilicity and membrane permeability of the compound.

The biological activity of this compound likely stems from its ability to interact with various molecular targets within cells. This interaction can modulate enzymatic activities or receptor functions, leading to downstream biological effects. The precise mechanisms are still under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation or apoptosis.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.

Pharmacological Properties

Research into the pharmacological properties of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methylpentanamide indicates potential therapeutic applications. Preliminary studies suggest:

  • Anticancer Activity : Some analogs of this compound have shown efficacy in inhibiting tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : The presence of hydroxynaphthyl may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxicity against cancer cells .
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results showed that it could inhibit key enzymes, leading to altered metabolic profiles in treated cells .
  • In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of this compound. In one study, administration led to reduced tumor sizes and improved survival rates compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)Biological Activity
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-hydroxynaphthyl)phenylmethyl-4-methylpentanamideStructure~5000Antitumor
2-(1,3-dioxobenzo[c]azolidin-2-yl)-benzoic acidStructure~3000Antimicrobial
2-(1,3-dioxobenzo[c]azolidin-2-yl)-propanoic acidStructure~7000Anti-inflammatory

This table illustrates how 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[(2-hydroxynaphthyl)phenylmethyl]-4-methylpentanamide compares with similar compounds regarding potency and biological activity.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Optimization requires systematic adjustment of reaction parameters. Use polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance reactivity , and control temperatures during exothermic steps (e.g., bromination at 0°C) to minimize side products . Catalysts like transition metal salts (e.g., Pd or Cu) can accelerate coupling reactions . Monitor reaction progress via TLC and purify intermediates using recrystallization (methanol/water mixtures) . For final purification, employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .

What advanced spectroscopic techniques are critical for structural confirmation?

Answer: High-resolution mass spectrometry (HR-MS) confirms the molecular ion ([M+H]⁺) and isotopic patterns . Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY/HMBC) resolves stereochemistry and substituent positions, particularly for the benzoazolidinone and naphthyl moieties . Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) functional groups . Elemental analysis validates stoichiometric ratios (C, H, N) .

How should conflicting biological activity data be resolved in pharmacological studies?

Answer: Address discrepancies by standardizing assay conditions (e.g., cell line viability, pH, temperature) . Replicate studies across multiple models (e.g., Gram-positive vs. Gram-negative bacteria, cancer cell lines) . Use dose-response curves to validate IC₅₀ values and compare with structurally analogous compounds (e.g., pyridazinone derivatives) . Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .

What computational methods predict the compound’s reactivity and target interactions?

Answer: Density Functional Theory (DFT) calculates electron density distribution, identifying reactive sites (e.g., the dioxobenzoazolidinone core) . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., DNA grooves or enzyme active sites) . Pharmacophore mapping aligns functional groups (amide, hydroxynaphthyl) with known bioactive motifs .

How can discrepancies between theoretical and experimental physicochemical properties be resolved?

Answer: Compare computational predictions (e.g., logP from DFT) with experimental HPLC retention times . Validate melting points via differential scanning calorimetry (DSC) against simulated thermal profiles . Use solvatochromic studies to assess polarity-driven deviations in solubility .

What experimental designs evaluate pharmacokinetics and toxicity?

Answer: For in vitro ADME :

  • Absorption : Caco-2 cell permeability assays .
  • Metabolism : Liver microsome stability tests .
    For in vivo toxicity :
  • Acute toxicity in rodent models (OECD 423) with histopathology .
  • Genotoxicity via Ames test or comet assay .

How should mass spectrometry data be interpreted for structural confirmation?

Answer: HR-MS identifies the molecular ion (e.g., m/z 493.53 for C₂₄H₂₃N₅O₅S) . Fragmentation patterns (e.g., loss of CO₂ from the dioxobenzoazolidinone group) confirm substituent stability . Isotopic peaks (e.g., ³⁵Cl/³⁷Cl in chlorinated analogs) validate halogen presence .

What methods determine stereochemical configuration?

Answer: Single-crystal X-ray diffraction resolves absolute configuration . Chiral HPLC separates enantiomers using cellulose-based columns . NOESY NMR detects spatial proximity of protons in the hydroxynaphthyl and phenylmethyl groups .

How can environmental stability be assessed methodically?

Answer: Conduct accelerated stability studies:

  • Thermal : Heat at 40–60°C for 4 weeks (ICH Q1A) .
  • Photolytic : Expose to UV-Vis light (ICH Q1B) .
  • Hydrolytic : Test at pH 1–9 (HCl/NaOH buffers) .
    Monitor degradation via HPLC and LC-MS to identify breakdown products .

What biochemical assays elucidate the mechanism of action?

Answer:

  • Enzyme inhibition : Measure IC₅₀ against cyclooxygenase (COX) or proteases .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) .
  • Cellular pathways : Western blotting for apoptosis markers (e.g., caspase-3) .
  • Molecular dynamics : Simulate target binding over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.